Cas no 133041-55-1 (4-Quinolinamine,N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]phenyl]-, hydrochloride (1:1))

4-Quinolinamine,N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]phenyl]-, hydrochloride (1:1) structure
133041-55-1 structure
Product name:4-Quinolinamine,N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]phenyl]-, hydrochloride (1:1)
CAS No:133041-55-1
MF:C25H24Cl3N3S
MW:504.902161598206
CID:180112
PubChem ID:149872

4-Quinolinamine,N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]phenyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinamine,N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]phenyl]-, hydrochloride (1:1)
    • N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylphenyl]quinolin-4-amin e hydrochloride
    • N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride
    • N-[4-({4-[bis(2-chloroethyl)amino]phenyl}sulfanyl)phenyl]quinolin-4-amine hydrochloride (1:1)
    • DTXSID60157923
    • 133041-55-1
    • N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylphenyl]quinolin-4-amine;hydrochloride
    • Inchi: InChI=1S/C25H23Cl2N3S.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H
    • InChI Key: JQTZYFRTCNDCKD-UHFFFAOYSA-N
    • SMILES: Cl.ClCCN(C1C=CC(SC2C=CC(NC3=CC=NC4=CC=CC=C34)=CC=2)=CC=1)CCCl

Computed Properties

  • Exact Mass: 503.07602
  • Monoisotopic Mass: 503.075652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 503
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.5Ų

Experimental Properties

  • PSA: 28.16

4-Quinolinamine,N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]phenyl]-, hydrochloride (1:1) Related Literature

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